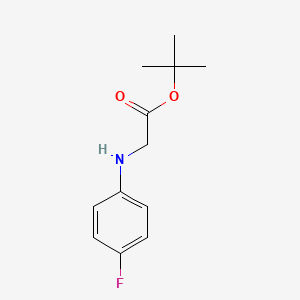
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione
Vue d'ensemble
Description
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C13H18N6O2 and a molecular weight of 290.327 g/mol. It is known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a class of G protein-coupled receptors involved in modulating synaptic plasticity and other neural processes.
Méthodes De Préparation
The synthesis of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione was first achieved in 1999 by researchers at the University of California, San Francisco. The synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods typically involve multi-step synthesis, including the preparation of intermediate compounds, followed by cyclization and purification steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmission and synaptic plasticity due to its role as an mGluR5 antagonist.
Medicine: Research has explored its potential therapeutic applications in neurological disorders, such as anxiety, depression, and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione involves its binding to the metabotropic glutamate receptor subtype 5 (mGluR5). By antagonizing this receptor, the compound modulates synaptic plasticity and neural signaling pathways. This interaction affects various molecular targets and pathways, including those involved in neurotransmitter release and receptor sensitivity.
Comparaison Avec Des Composés Similaires
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-Trimethylxanthine (Caffeine): Both compounds are purine derivatives, but caffeine acts as a central nervous system stimulant, whereas this compound is an mGluR5 antagonist.
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): This compound is an adenosine A1 receptor antagonist, highlighting the specificity of this compound for mGluR5.
2-Chloro-N6-cyclopentyladenosine (CCPA): Another adenosine receptor agonist, contrasting with the antagonistic properties of this compound
These comparisons highlight the unique properties and specificity of this compound in targeting mGluR5.
Propriétés
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRPHAIKDDHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)
![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)


![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
